molecular formula C12H19NO5 B13464283 3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers

3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers

Cat. No.: B13464283
M. Wt: 257.28 g/mol
InChI Key: LUXMGOLMSCBEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, mixture of diastereomers, is a complex organic compound that belongs to the class of bicyclic compounds. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an oxa-azabicyclo framework, and a carboxylic acid functional group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts, solvents, and temperature control to facilitate the formation of the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The tert-butoxycarbonyl group, for example, can protect amines during chemical reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid lies in its specific structural features, including the oxa-azabicyclo framework and the mixture of diastereomers. These characteristics can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(6-13)17-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

LUXMGOLMSCBEDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)OC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.